5-Bromo-8-ethoxyquinoline
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Overview
Description
5-Bromo-8-ethoxyquinoline is an organic compound with the molecular formula C11H10BrNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science . The compound is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 8th position of the quinoline ring.
Mechanism of Action
Target of Action
5-Bromo-8-ethoxyquinoline primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to cell death .
Mode of Action
This compound interacts with bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding prevents the enzymes from performing their essential functions of cutting and rejoining DNA strands. As a result, this compound induces DNA damage and inhibits bacterial replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, this compound can interfere with the bacterial cell cycle, further inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed into the bloodstream and distributed to various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage. This results in the disruption of bacterial cell processes and ultimately cell death. The bactericidal activity of this compound makes it effective against a wide range of bacterial pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its effectiveness. Additionally, interactions with other drugs or compounds can affect the pharmacokinetics and pharmacodynamics of this compound .
: Source
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-8-ethoxyquinoline are not well-documented in the literature. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-ethoxyquinoline typically involves the bromination of 8-ethoxyquinoline. One common method includes the use of bromine in acetonitrile as the solvent. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize catalytic bromination techniques to achieve high yields and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
5-Bromo-8-ethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
- 5-Bromo-8-hydroxyquinoline
- 5-Bromo-8-methoxyquinoline
- 5-Bromo-8-aminoquinoline
Comparison: 5-Bromo-8-ethoxyquinoline is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and applications. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
IUPAC Name |
5-bromo-8-ethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRLGKQWWBICOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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